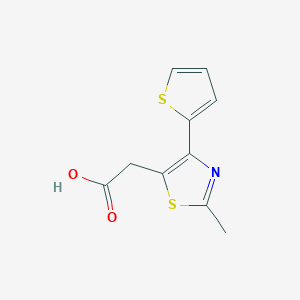
(2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid is a useful research compound. Its molecular formula is C10H9NO2S2 and its molecular weight is 239.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been shown to impact a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physical state of the compound is solid, and it should be stored at room temperature .
Result of Action
Thiazole derivatives have been shown to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biological Activity
(2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid is an organic compound with diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data tables and research findings.
- Molecular Formula : C10H9NO2S2
- Molecular Weight : 239.31 g/mol
- CAS Number : 314032-13-8
- Structure : The compound features a thiazole ring and a thienyl group, contributing to its biological activity.
1. Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound has potent activity against various bacterial strains.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1 |
| Escherichia coli | 1 | 2 |
| Candida albicans | 0.25 | 0.5 |
These results indicate that the compound exhibits low minimum inhibitory concentrations (MIC), suggesting high potency against these pathogens .
2. Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
Case Study: Inhibition of TNF-alpha Production
In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-alpha) levels by approximately 40% compared to untreated controls .
3. Anticancer Potential
The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical carcinoma) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings indicate that this compound may be a candidate for further development as an anticancer agent due to its ability to inhibit cell proliferation in vitro .
The biological activities of this compound are attributed to its ability to interact with various cellular targets:
- Antimicrobial Activity : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Anti-inflammatory Action : It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.
- Anticancer Mechanism : Induces apoptosis via the mitochondrial pathway and inhibits cell cycle progression in cancer cells .
Properties
IUPAC Name |
2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-6-11-10(7-3-2-4-14-7)8(15-6)5-9(12)13/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRSWZAVFSYARR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














